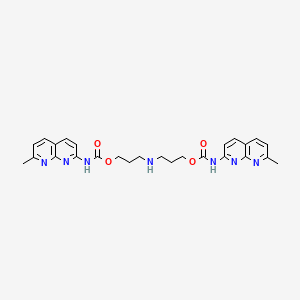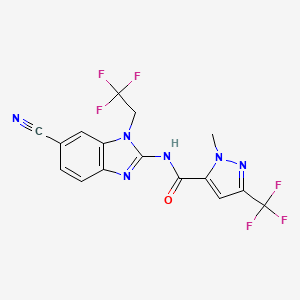
Antitrypanosomal agent 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitrypanosomal agent 11 is a compound designed to combat trypanosomiasis, a disease caused by protozoan parasites of the genus TrypanosomaThe compound has shown promising results in inhibiting the growth of Trypanosoma brucei, the causative agent of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 11 involves multiple steps, starting with the condensation of suitable precursors to form the core structure. This is followed by various functionalization reactions to introduce specific groups that enhance its antitrypanosomal activity. Common reagents used in these reactions include ammonium thiocyanates, benzylidene acetones, and suitable amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Antitrypanosomal agent 11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing groups to enhance its biological activity.
Reduction: Removal of oxygen-containing groups to modify its chemical properties.
Substitution: Replacement of specific atoms or groups to improve its efficacy
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified biological activity .
Scientific Research Applications
Antitrypanosomal agent 11 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential to treat trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of antitrypanosomal agent 11 involves the inhibition of key enzymes and pathways essential for the survival of Trypanosoma brucei. It targets enzymes such as trypanothione reductase and pteridine reductase 1, disrupting the parasite’s redox balance and leading to its death .
Comparison with Similar Compounds
Melarsoprol: An arsenic-based compound used to treat late-stage trypanosomiasis.
Nifurtimox: A nitrofuran derivative used in combination therapy for trypanosomiasis.
Pentamidine: A diamidine compound used for early-stage trypanosomiasis.
Uniqueness: Antitrypanosomal agent 11 is unique due to its high selectivity and low toxicity compared to other antitrypanosomal agents. It has shown promising results in preclinical studies, with a good safety profile and efficacy in animal models .
Properties
Molecular Formula |
C16H10F6N6O |
|---|---|
Molecular Weight |
416.28 g/mol |
IUPAC Name |
N-[6-cyano-1-(2,2,2-trifluoroethyl)benzimidazol-2-yl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H10F6N6O/c1-27-11(5-12(26-27)16(20,21)22)13(29)25-14-24-9-3-2-8(6-23)4-10(9)28(14)7-15(17,18)19/h2-5H,7H2,1H3,(H,24,25,29) |
InChI Key |
XSWSJFPJUAUNER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC3=C(N2CC(F)(F)F)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


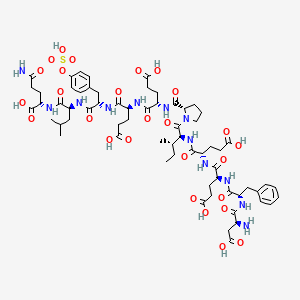
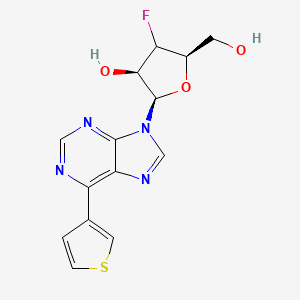
![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
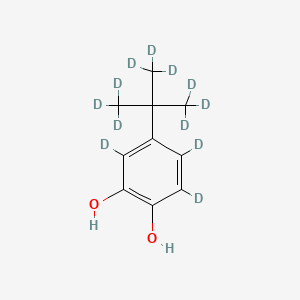
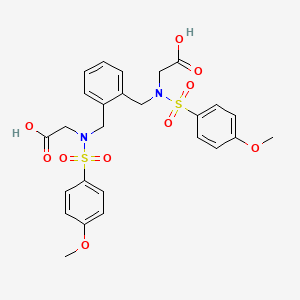
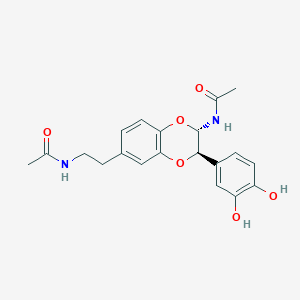
![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)
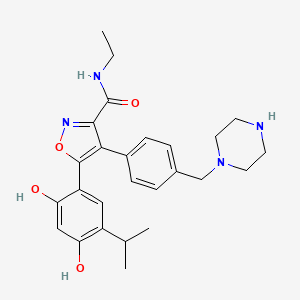
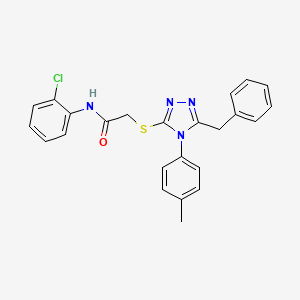

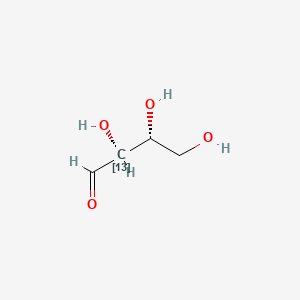
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)
